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Compound of Interest

5-Bromo-3-(tert-butyl)-2-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B180291

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Chemistry

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that
serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique
structural arrangement, featuring a reactive aldehyde, a phenolic hydroxyl group, a bulky tert-
butyl substituent, and a bromine atom, imparts a distinct profile of reactivity and utility. The
interplay between these functional groups—specifically the intramolecular hydrogen bonding
between the hydroxyl and aldehyde moieties—stabilizes the molecule and modulates its
chemical behavior.[1][2] This guide offers a comprehensive exploration of its chemical
properties, synthesis, reactivity, and applications, providing researchers and drug development
professionals with the technical insights necessary to effectively utilize this compound in their
work.

Molecular Structure and Chemical Identity

The foundational step in understanding the utility of 5-Bromo-3-(tert-butyl)-2-
hydroxybenzaldehyde is a thorough analysis of its molecular architecture. The strategic
placement of its functional groups dictates its physical properties and reaction pathways.
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Chemical Identifiers

Identifier Value Source

CAS Number 153759-58-1 [3]

Molecular Formula C11H13BrO2 [4]

Molecular Weight 257.12 g/mol [4]
5-bromo-3-tert-butyl-2-

IUPAC Name [5]
hydroxybenzaldehyde
DTEMRMZXDSDCPQ-

INChl Key [5]

UHFFFAOYSA-N

Structural Diagram

The spatial arrangement of the functional groups is critical. The ortho positioning of the
hydroxyl and aldehyde groups allows for the formation of a stabilizing intramolecular hydrogen
bond. The bulky tert-butyl group at position 3 provides significant steric hindrance, which can
direct the regioselectivity of certain reactions, while the bromine atom at position 5 serves as a
versatile handle for cross-coupling reactions.

Caption: Molecular structure of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde.

Physicochemical and Spectroscopic Profile
Physical Properties

The compound is typically supplied as a solid, and its macroscopic properties are consistent
with a substituted aromatic aldehyde of its molecular weight.
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Property Value Notes

Physical Form Solid / Powder [5]

Based on typical properties of

similar compounds like 2-

Color White to tan or light brown
Bromo-5-
hydroxybenzaldehyde.
] Recommended for maintaining
Storage Temperature 2-8°C (Refrigerator)

long-term stability.[3][5]

Data for the related compound

) 5-bromo-2-
- Soluble in water, ethanol, and
Solubility . hydroxybenzaldehyde
acetone
suggests solubility in polar

organic solvents.[6]

Spectroscopic Data (Predicted)

While specific spectra require experimental acquisition, the key features can be predicted
based on the molecular structure. This serves as a guide for experimental characterization.

e 1H NMR:

[¢]

Aldehyde Proton (-CHO): A singlet peak expected around & 9.5-10.5 ppm.

Phenolic Proton (-OH): A broad singlet, often downfield (& 10-12 ppm), due to
intramolecular hydrogen bonding.

[e]

[e]

Aromatic Protons (Ar-H): Two doublets in the aromatic region (6 7.0-8.0 ppm),
corresponding to the two protons on the benzene ring.

tert-Butyl Protons (-C(CHs)s): A sharp singlet at approximately 6 1.3-1.5 ppm, integrating

[e]

to 9 protons.

e 13C NMR: Expected signals include those for the carbonyl carbon (~190 ppm), aromatic
carbons (110-160 ppm), and the quaternary and methyl carbons of the tert-butyl group (~35
and ~30 ppm, respectively).
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e FT-IR: Characteristic absorption bands would include a broad O-H stretch (around 3200
cm~1), a C=0 stretch for the aldehyde (around 1650 cm~1), and C-H and C=C stretches for
the aromatic ring and alkyl groups.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) and a
characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a
single bromine atom.

Synthesis and Reactivity

Plausible Synthetic Route

A specific, peer-reviewed synthesis for 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde (CAS
153759-58-1) is not readily available in the searched literature. However, a logical synthetic
approach can be designed based on established organic chemistry principles. A common
strategy for synthesizing substituted salicylaldehydes is the electrophilic formylation of a
corresponding phenol.

A plausible precursor would be 4-Bromo-2-(tert-butyl)phenol. Formylation could be achieved via
methods such as the Duff reaction (using hexamethylenetetramine in acidic conditions) or the
Reimer-Tiemann reaction (using chloroform and a strong base), which introduces an aldehyde
group ortho to the hydroxyl group.

Causality: The hydroxyl group is a strong ortho-, para-director. In 4-Bromo-2-(tert-butyl)phenol,
the para position is blocked by the bromine atom. The position ortho to the hydroxyl and meta
to the bulky tert-butyl group is sterically more accessible for the incoming electrophile, thus
favoring the formation of the desired product.

Synthesis of a Structural Isomer: An Experimental
Protocol

While not the target molecule, the synthesis of the isomer 3-Bromo-5-tert-butyl-2-
hydroxybenzaldehyde has been well-documented and provides valuable insight into the
chemistry of these systems.[2][7] This protocol demonstrates a two-step process involving
formylation followed by bromination.

Step 1: Formylation of 4-tert-butyl phenol (Modified Reimer-Tiemann Reaction)[2]
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» Dissolve 60g of sodium hydroxide in 80 mL of water in a suitable reaction vessel.
e Add 159 of 4-tert-butyl phenol to the solution and heat the mixture to 60-65°C.
e Add 30 mL of chloroform dropwise to the heated mixture.

e Maintain the reaction mixture at this temperature for one hour, during which a precipitate will
form.

o Separate the liquid layer, which contains the product 5-tert-butyl-2-hydroxybenzaldehyde, via
suction filtration.

Step 2: Bromination[2]

e The crude 5-tert-butyl-2-hydroxybenzaldehyde is then treated with liquid bromine in acetic
acid.

e This step yields the final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, with a
reported yield of up to 83%.

 Purity is typically confirmed using Thin Layer Chromatography (TLC).

Expert Insight: This protocol highlights that direct bromination of the formylated phenol is an
effective strategy. The regioselectivity of the bromination is directed by the strong activating
hydroxyl group.

Key Reaction Pathways and Reactivity

The reactivity of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a composite of its
individual functional groups.

o Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with
primary amines to form Schiff bases (imines).[8][9][10] These reactions are fundamental in
the synthesis of ligands for metal complexes and bioactive molecules.[11] The presence of
substituents on the salicylaldehyde ring can modulate the electronic properties and stability
of the resulting imine.[8]
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e Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a
base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis or
esterification reactions.

o Reactions at the Bromine Atom: The C-Br bond is a key site for synthetic diversification. It
can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki,
Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-
carbon or carbon-nitrogen bonds.

» Aldehyde Maodifications: The aldehyde can be oxidized to a carboxylic acid or reduced to a
primary alcohol using standard reagents.

Caption: Workflow for Schiff base formation from 5-Bromo-3-(tert-butyl)-2-
hydroxybenzaldehyde.

Applications in Drug Discovery and Materials
Science

Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry and materials
science. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a valuable precursor for
compounds with potential biological activities.

o Antimicrobial and Anticancer Agents: Schiff bases derived from 5-bromosalicylaldehyde and
their metal complexes have demonstrated significant antibacterial, antifungal, and anticancer
properties.[10][11][12] The bromine atom, in particular, has been noted to enhance the
bioactivity of these compounds.[12]

e Ligand Synthesis: The molecule is an excellent starting material for synthesizing multidentate
ligands. The resulting salicylaldimine (salen-type) ligands can coordinate with a wide range
of metal ions, forming stable complexes used in catalysis and as therapeutic agents.

« Inhibitor Development: Derivatives of 5-bromosalicylaldehyde have been investigated as
inhibitors of protein-protein interactions, such as the collagen-Hsp47 interaction, which is
relevant in fibrotic diseases.

Safety, Handling, and Storage
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Proper handling and storage are paramount to ensure user safety and maintain the chemical
integrity of the compound.

GHS Hazard Classification

The compound is associated with the following hazards:[4]
e H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

e H315: Causes skin irritation.

o H318: Causes serious eye damage.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

Recommended Handling and Storage

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection. Use a dust mask or work in a well-ventilated area or fume hood.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Recommended storage is at refrigerator temperatures (2-8°C).[3][5]

¢ Incompatibilities: Avoid contact with strong oxidizing agents.

» First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If
inhaled, move to fresh air. If swallowed, seek immediate medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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